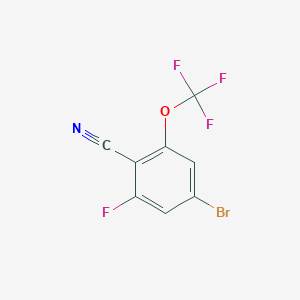
4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2BrF4NO and a molecular weight of 284.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzonitrile core. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzonitrile as the precursor. The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using trifluoromethoxide anion under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium trifluoromethoxide in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted benzonitriles with various functional groups.
Coupling Reactions:
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile depends on its specific application. . The bromine and fluorine atoms can participate in various interactions with biological targets, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzonitrile: A precursor in the synthesis of 4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile.
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with an additional fluorine atom.
2-Bromo-6-fluorobenzonitrile: Similar structure but with different substitution pattern.
Uniqueness
This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of bioactive compounds and materials with specialized functions .
Propiedades
Fórmula molecular |
C8H2BrF4NO |
|---|---|
Peso molecular |
284.00 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H2BrF4NO/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-2H |
Clave InChI |
GWLVOMZAGHACCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)C#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
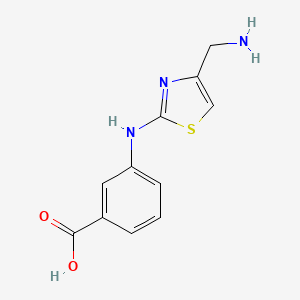
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
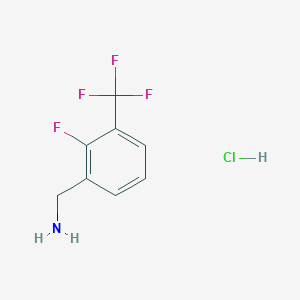
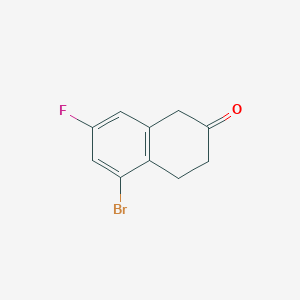

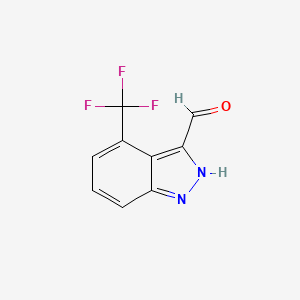

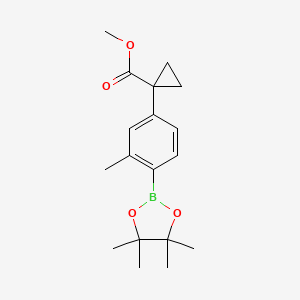
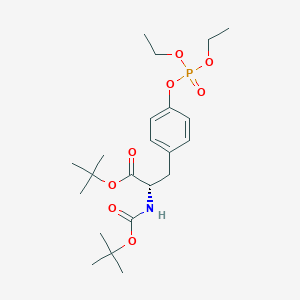


![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
